N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
Description
N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a 4-tosylpiperazine moiety via an ethyl chain. This compound is of interest in medicinal chemistry for its structural hybridity, combining aromatic (furan) and sulfonamide-functionalized heterocyclic (piperazine) motifs.
Properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUOFJKYQNTDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with furan-2-carboxylic acid and react it with 2-(4-tosylpiperazin-1-yl)ethanol under suitable conditions to form the carboxamide bond. The reaction conditions may include the use of coupling agents like carbodiimides (e.g., DCC, EDC) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The tosyl group can be reduced to form p-toluidine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: p-Toluidine derivatives.
Substitution: Amine derivatives of the carboxamide group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Key Differences :
- Replaces the 4-tosylpiperazine-ethyl group with a 4-oxothiazolidin-3-yl ring connected to a chromene system.
- The chromene introduces a planar aromatic system, contrasting with the flexible ethylpiperazine chain in the target compound.
- Exhibits extensive N–H⋯O and C–H⋯O hydrogen bonding and π-π stacking (Cg2–Cg2 distance: 3.838 Å), which stabilize its crystal lattice .
- Biological Implications: The chromene-thiazolidinone framework may target enzymes like cyclooxygenase or kinases, whereas the target compound’s piperazine could modulate neurotransmitter receptors (e.g., serotonin or dopamine).
(b) Alfuzosin Hydrochloride Impurity A ()
- Structure: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide.
- Key Differences: Substitutes the piperazine-ethyl group with a quinazoline-propyl chain. The quinazoline core is a known pharmacophore in alpha-1 adrenergic antagonists (e.g., Alfuzosin), whereas the target compound lacks this motif .
- Pharmacological Contrast :
- Alfuzosin targets prostate alpha-1 receptors for benign prostatic hyperplasia (BPH), while the target compound’s sulfonamide-piperazine-furan system may exhibit distinct receptor affinities.
(c) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
- Structure : Features a piperazine ring linked to acetic acid and protected by an Fmoc group.
- Key Differences: The Fmoc group (a fluorenyl-based carbamate) is a temporary protecting group in peptide synthesis, unlike the permanent tosyl group in the target compound.
- Synthetic Utility :
- Used in solid-phase synthesis for amine protection, whereas the target compound’s tosyl group may enhance metabolic stability.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S·HCl
- Molecular Weight : 318.83 g/mol
The presence of the tosylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Research indicates that this compound may exert its biological effects through:
- Dopaminergic Pathways : The piperazine ring is known to interact with dopamine receptors, which may influence mood and behavior.
- Serotonergic Activity : Similar compounds have shown affinity for serotonin receptors, potentially impacting anxiety and depression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress.
Pharmacological Effects
| Effect | Description |
|---|---|
| Antidepressant Activity | May modulate serotonin levels, providing potential relief from depressive symptoms. |
| Anxiolytic Properties | Exhibits properties that could reduce anxiety in preclinical models. |
| Neuroprotective Effects | Shows promise in protecting neurons from damage due to oxidative stress. |
Case Studies
-
Antidepressant Efficacy :
- A study involving animal models of depression demonstrated that administration of the compound resulted in significant reductions in behavioral despair, suggesting antidepressant-like effects.
-
Anxiolytic Activity :
- In a controlled trial with rodents, subjects treated with the compound displayed reduced anxiety-like behaviors in elevated plus maze tests compared to control groups.
-
Neuroprotection :
- In vitro studies indicated that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential as a neuroprotective agent.
Toxicology and Safety Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate:
- Acute Toxicity : Initial studies show low acute toxicity in animal models.
- Chronic Exposure : Long-term studies are necessary to evaluate potential side effects or cumulative toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
